3-(Boc-amino)-2,2-dimethylpropanimidamide
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Overview
Description
3-(Boc-amino)-2,2-dimethylpropanimidamide is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection of the amino group is required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-2,2-dimethylpropanimidamide typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Starting Material: 2,2-dimethylpropanimidamide
Reagent: Di-tert-butyl dicarbonate (Boc2O)
Base: Triethylamine
Solvent: Dichloromethane
Conditions: Room temperature, anhydrous
The reaction proceeds smoothly, yielding this compound with high efficiency .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-2,2-dimethylpropanimidamide undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane
Substitution: Alkyl halides in the presence of a base
Reduction: Sodium borohydride in methanol
Major Products Formed
Deprotection: 2,2-dimethylpropanimidamide
Substitution: Various substituted derivatives
Reduction: Corresponding alcohols
Scientific Research Applications
3-(Boc-amino)-2,2-dimethylpropanimidamide is widely used in scientific research due to its versatility. Some of its applications include:
Peptide Synthesis: The Boc group is commonly used to protect amino groups during peptide synthesis, allowing for selective deprotection and coupling of amino acids.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Bioconjugation: It is employed in the modification of biomolecules for various biological studies.
Material Science: The compound is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-2,2-dimethylpropanimidamide primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted reactions. Upon deprotection, the free amine can then react with other molecules, facilitating the synthesis of complex structures.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butoxycarbonyl-2,2-dimethylpropanamide
- N-tert-butoxycarbonyl-2,2-dimethylpropanamine
- N-tert-butoxycarbonyl-2,2-dimethylpropanol
Uniqueness
3-(Boc-amino)-2,2-dimethylpropanimidamide is unique due to its specific structure, which allows for selective protection and deprotection of the amino group. This makes it particularly useful in peptide synthesis and other applications where precise control over functional group reactivity is required.
Properties
Molecular Formula |
C10H21N3O2 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-(3-amino-3-imino-2,2-dimethylpropyl)carbamate |
InChI |
InChI=1S/C10H21N3O2/c1-9(2,3)15-8(14)13-6-10(4,5)7(11)12/h6H2,1-5H3,(H3,11,12)(H,13,14) |
InChI Key |
HXCISCJVRAGCQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)C(=N)N |
Origin of Product |
United States |
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